Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a member of the 1,4-dihydropyridine family, which is recognized for its significant pharmaceutical applications. The compound features a dihydropyridine ring that is substituted with a methyl group and a carboxylate ester. This structural arrangement contributes to its potential biological activity, particularly in cardiovascular treatments, as many 1,4-dihydropyridine derivatives are known to function as calcium channel blockers .
The primary chemical reaction associated with methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is the Hantzsch reaction. This multi-component reaction typically involves an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in a suitable solvent like ethanol. The reaction results in the formation of various substituted dihydropyridines, including this compound. Optimizations in industrial settings may employ continuous flow reactors to enhance yield and purity while exploring green chemistry approaches for sustainability .
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential biological activities, particularly as a calcium channel blocker. These compounds are often investigated for their roles in treating cardiovascular diseases due to their ability to modulate calcium influx in cardiac and smooth muscle cells. Additionally, they may exhibit neuroprotective properties and other pharmacological effects such as antioxidative and anti-inflammatory activities .
The synthesis of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate primarily utilizes the Hantzsch reaction. The general procedure includes:
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has diverse applications across several fields:
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with several other compounds within the dihydropyridine family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 67367-27-5 | 0.88 |
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 10177-34-1 | 0.96 |
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | 74632-03-4 | 0.94 |
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 10561-89-4 | 0.88 |
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and its potential applications as a calcium channel blocker. Its structural characteristics contribute to distinct pharmacological properties that differentiate it from other similar compounds in the family .